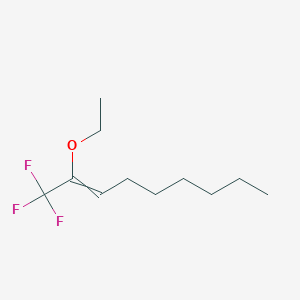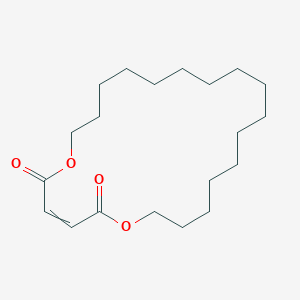
1,6-Dioxacyclodocos-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.
Solvent: Dichloromethane or toluene are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated cyclic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By forming covalent bonds with active sites.
Signal transduction: Modulating pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:
1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.
Cyclododecane derivatives: Larger ring structures with different physical properties.
The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.
Eigenschaften
CAS-Nummer |
133048-07-4 |
|---|---|
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1,6-dioxacyclodocos-3-ene-2,5-dione |
InChI |
InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2 |
InChI-Schlüssel |
BKNVUQVZINXMEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
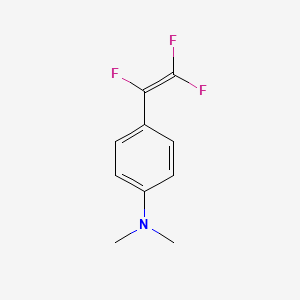
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
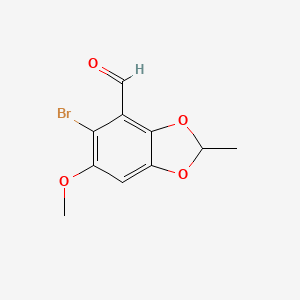
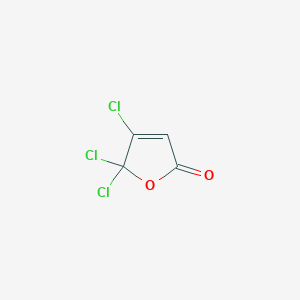

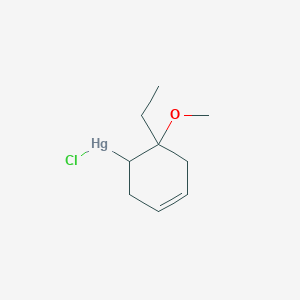
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
